A Comprehensive Technical Guide on the Physicochemical Properties of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
A Comprehensive Technical Guide on the Physicochemical Properties of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole and 1,2,5-oxadiazole (furazan) heterocycles are prominent scaffolds in medicinal chemistry, known for their diverse pharmacological activities.[1][2][3] The fusion of these two moieties into a single molecular entity, such as 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine, presents a compound of significant interest for drug discovery and development. This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines generalized experimental protocols for its synthesis and characterization, and presents a conceptual workflow relevant to its investigation in a drug development context.
Physicochemical Properties
The fundamental physicochemical characteristics of a compound are critical for predicting its behavior in biological systems, guiding formulation development, and understanding its structure-activity relationships. The properties for 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine are summarized below.
Table 1: Physicochemical Data for 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
| Property | Value | Source |
| IUPAC Name | 4-(1H-1,3-benzodiazol-2-yl)-1,2,5-oxadiazol-3-amine | N/A |
| CAS Number | 332026-86-5 | [4] |
| Molecular Formula | C₉H₇N₅O | [4][5] |
| Molecular Weight | 201.18 g/mol | [5] |
| Calculated LogP | 1.98 | [4] |
| Physical Form | Solid | [5] |
| Rotatable Bonds | 1 | [4] |
| SMILES | Nc1nonc1-c2nc3ccccc3[nH]2 | [5] |
| InChI Key | QEPDSNAEMKSMGN-UHFFFAOYSA-N | [5] |
Experimental Protocols
Generalized Synthesis Protocol
The synthesis of 2-substituted benzimidazoles often involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. The following is a plausible, generalized route.
Objective: To synthesize 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine.
Materials:
-
o-Phenylenediamine
-
3-Amino-1,2,5-oxadiazole-4-carboxylic acid (or its corresponding acid chloride or ester)
-
Polyphosphoric acid (PPA) or a similar condensing agent
-
Appropriate solvents (e.g., ethanol, dimethylformamide)
-
Sodium bicarbonate solution
-
Distilled water
Procedure:
-
Condensation: A mixture of equimolar amounts of o-phenylenediamine and 3-amino-1,2,5-oxadiazole-4-carboxylic acid is heated in the presence of a condensing agent like polyphosphoric acid. The reaction temperature is typically elevated (e.g., 120-160 °C) and maintained for several hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice or into cold water.
-
Neutralization: The acidic mixture is neutralized by the slow addition of a base, such as a saturated sodium bicarbonate solution, until a precipitate is formed.
-
Isolation: The solid precipitate is collected by vacuum filtration and washed thoroughly with distilled water to remove any inorganic impurities.
-
Purification: The crude product is dried and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Characterization Workflow
Following synthesis and purification, the compound's identity and purity must be confirmed.
Caption: Workflow for the structural characterization of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons, their chemical environment, and coupling patterns. Expected signals would include aromatic protons from the benzimidazole ring and an amine proton.
-
¹³C NMR: To identify the number of unique carbon atoms and their chemical shifts, confirming the carbon skeleton of the molecule.
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms the elemental composition (C₉H₇N₅O).
3. Infrared (IR) Spectroscopy:
-
To identify characteristic functional groups. Expected peaks would include N-H stretching (for both the amine and imidazole), C=N stretching, and aromatic C-H and C=C stretching vibrations.[8][9]
4. Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Elemental Analysis: To determine the percentage composition of C, H, and N, and compare it with the calculated values for the molecular formula.
Conceptual Drug Discovery Pathway
Given the pharmacological importance of the benzimidazole and oxadiazole scaffolds, a compound like 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a prime candidate for screening in drug discovery programs. The following diagram illustrates a generalized pathway from initial characterization to potential mechanism of action studies.
Caption: A generalized workflow for a drug discovery screening cascade.
This pathway highlights the logical progression for evaluating a novel chemical entity. After initial synthesis and characterization, the compound would undergo computational and in vitro screening to identify any biological activity. Promising "hits" are then validated through more detailed assays to establish potency and selectivity, leading to studies aimed at identifying the specific biological target and signaling pathway through which the compound exerts its effects.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hit2Lead | 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | CAS# 332026-86-5 | MFCD00501862 | BB-4021960 [hit2lead.com]
- 5. 4-(1H-Benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
